1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
Description
Properties
IUPAC Name |
6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-(4-fluorophenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O2/c1-15(2)22-19-13-26-30(18-9-7-17(25)8-10-18)23(19)24(32)29(27-22)14-21(31)28-12-11-16-5-3-4-6-20(16)28/h3-10,13,15H,11-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHUJQQBEMCQEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes:
Formation of the pyrazolo[3,4-d]pyridazinone core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorophenyl group: This step may involve nucleophilic substitution reactions.
Attachment of the indolinyl group: This can be done through condensation reactions.
Addition of the isopropyl group: This step may involve alkylation reactions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the compound.
Condensation: This compound can participate in condensation reactions to form larger molecules.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyridazinone compounds, including the target compound, exhibit potential anti-inflammatory properties. The compound's mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. In studies, compounds similar to 1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one have shown promising results with effective ED50 values comparable to established anti-inflammatory drugs such as Celecoxib .
Cancer Research
The structural features of this compound allow it to interact with various biological targets, making it a candidate for cancer therapy. Studies have highlighted its potential to inhibit cancer cell proliferation by modulating pathways involved in tumor growth. The presence of the fluorine atom enhances its lipophilicity and binding affinity to cancer-related targets .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes linked to disease mechanisms. For instance, its interaction with COX enzymes has been studied extensively, demonstrating its potential as a selective COX-II inhibitor. This selectivity is crucial for minimizing side effects commonly associated with non-selective COX inhibitors .
Viral Replication Inhibition
Recent research has explored the efficacy of indoline derivatives in inhibiting viral replication. The compound's structural components contribute to its antiviral properties, particularly against dengue virus replication. This aspect opens avenues for developing antiviral therapies based on its chemical framework .
Synthetic Pathways and Optimization
The synthesis of this compound typically involves multiple synthetic steps requiring careful optimization to achieve high yields and purity. Key steps include:
- Formation of the pyrazolo[3,4-d]pyridazinone framework.
- Introduction of the indolinyl and fluorophenyl groups through nucleophilic aromatic substitution reactions.
- Final coupling reactions that ensure the correct orientation and functionalization of the molecule .
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Features
*Calculated based on formula.
Key Observations:
This may enhance target specificity compared to derivatives with purely aromatic substituents.
Fluorination Impact: All compounds feature fluorinated aryl groups, which enhance metabolic stability and membrane permeability compared to non-fluorinated analogs .
Biological Activity
1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a complex organic compound belonging to the pyrazolo[3,4-d]pyridazinone family. Its unique molecular structure, which includes a fluorophenyl group, an indolinyl moiety, and an isopropyl substituent, suggests significant potential for biological activity. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 431.5 g/mol. The structure can be analyzed using techniques such as X-ray crystallography and NMR spectroscopy to understand its three-dimensional conformation and reactivity.
The mechanism of action for this compound involves interactions with specific biological targets such as enzymes or receptors. These interactions modulate their activity, leading to various biological effects. The compound's structural features facilitate effective binding to these targets, which is crucial for its potential therapeutic applications.
Antiproliferative Activity
Research has demonstrated that compounds within the pyrazolo[3,4-d]pyridazinone class exhibit antiproliferative effects against various cancer cell lines. For instance, studies indicate that similar compounds have shown growth inhibition with GI50 values ranging from 0.9 μM to 20 μM in different cellular contexts .
COX Inhibition
The compound has been explored for its inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-II. Similar pyrazole derivatives have exhibited moderate to strong inhibitory effects against COX-I and COX-II enzymes, with IC50 values ranging from 0.52 μM to over 20 μM depending on the specific derivative and structural modifications .
Case Studies
Several studies have focused on the synthesis and biological evaluation of related compounds:
- Synthesis and Structure–Activity Relationships : A study explored the synthesis of derivatives and their antiproliferative activities against various cancer cell lines. The findings suggested that specific substitutions on the phenyl ring significantly enhanced biological activity .
- Inhibitory Activity Against COX Enzymes : Research has shown that certain derivatives of pyrazolo compounds exhibit selective inhibition of COX-II over COX-I, indicating potential as anti-inflammatory agents. For example, compounds like PYZ16 demonstrated a high degree of selectivity and potency compared to standard drugs like Celecoxib .
Applications in Medicinal Chemistry
The unique properties of this compound make it a candidate for further medicinal chemistry research:
- Therapeutic Agent : Given its antiproliferative and anti-inflammatory properties, this compound may be developed into therapeutic agents targeting specific cancers or inflammatory conditions.
- Biological Research Tool : The compound can serve as a tool in biological research to elucidate pathways involved in cancer progression or inflammatory responses.
Q & A
Q. Yield Optimization Strategies :
- Use microwave-assisted synthesis to reduce reaction time (e.g., 30–60 minutes at 100–120°C) and improve regioselectivity .
- Catalytic systems like Pd(OAc)₂/XPhos for coupling reactions, achieving >80% yield in arylations .
- Purification via preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate high-purity product .
Basic Question: How can the structure of this compound be confirmed, and what spectroscopic techniques are most reliable?
Methodological Answer:
Structural confirmation requires a combination of techniques:
- NMR :
- HRMS : Exact mass calculation for C₂₃H₂₁FN₅O₂ (expected [M+H]⁺: 430.1684) .
- X-ray Crystallography : Resolve stereochemistry of the indolin-1-yl group; bond lengths (e.g., C=O at 1.21 Å) and angles validate the 3D structure .
Advanced Question: What computational methods are suitable for predicting the binding affinity of this compound to kinase targets, and how do results compare with experimental IC₅₀ data?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock into ATP-binding pockets of kinases (e.g., JAK2 or CDK2). Focus on hydrogen bonds between the fluorophenyl group and kinase hinge regions (e.g., Glu925 in JAK2) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability; RMSD <2.0 Å indicates stable binding .
- Contradiction Analysis : If computational ΔG values conflict with experimental IC₅₀ (e.g., predicted −9.5 kcal/mol vs. observed IC₅₀ = 50 nM), re-evaluate protonation states or solvent models (explicit vs. implicit) .
Advanced Question: How does the isopropyl group at position 4 influence the compound’s pharmacokinetic properties, and what modifications could enhance metabolic stability?
Methodological Answer:
- Impact of Isopropyl Group :
- Modification Strategies :
Basic Question: What in vitro assays are recommended for preliminary evaluation of this compound’s biological activity?
Methodological Answer:
- Kinase Inhibition : Use TR-FRET assays (e.g., LanthaScreen™) against kinase panels (e.g., 50 kinases at 1 µM). Prioritize targets with >70% inhibition .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HCT-116 or MCF-7) with 72-hour exposure; IC₅₀ <10 µM warrants further study .
- Solubility : Equilibrium solubility in PBS (pH 7.4) via nephelometry; values <10 µg/mL suggest formulation challenges .
Advanced Question: How can contradictory data on the compound’s selectivity for PI3K vs. mTOR be resolved?
Methodological Answer:
- Biochemical Assays : Perform orthogonal assays (e.g., PI3Kα HTRF vs. mTOR ELISA) to rule out assay-specific artifacts .
- Cellular Target Engagement : Use NanoBRET™ to measure intracellular target occupancy at 1–10 µM .
- Structural Analysis : Compare binding modes via cryo-EM or co-crystallography; a hydrogen bond to Val882 in PI3K vs. Trp2101 in mTOR explains selectivity .
Basic Question: What are the critical degradation pathways of this compound under accelerated stability conditions, and how can they be mitigated?
Methodological Answer:
- Degradation Pathways :
- Mitigation Strategies :
Advanced Question: What strategies can be employed to improve the compound’s solubility without compromising kinase inhibition potency?
Methodological Answer:
- Prodrug Design : Convert the oxoethyl group to a phosphate ester (e.g., using TBDMS-protected phosphorylation), increasing solubility by 20-fold in PBS .
- Co-crystallization : Use co-formers like saccharin to create cocrystals; enhances solubility from 5 µg/mL to 50 µg/mL while maintaining IC₅₀ .
- SAR Analysis : Introduce a pyridyl group at position 6; retains H-bonding with kinases but adds ionization potential (pKa ~4.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
